N-(2,4-dichlorophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Acylation: The final step involves the acylation of the indole derivative with 2,4-dichlorophenylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the indole core or the acetamide group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced indole derivatives or modified acetamide groups.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-[1-methyl-1H-indol-2-yl]acetamide: Lacks the methylsulfanyl group.
N-(2,4-dichlorophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(2,4-dichlorophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide is unique due to the presence of both the methylsulfanyl group and the specific acetamide linkage, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H16Cl2N2OS |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1-methyl-3-methylsulfanylindol-2-yl)acetamide |
InChI |
InChI=1S/C18H16Cl2N2OS/c1-22-15-6-4-3-5-12(15)18(24-2)16(22)10-17(23)21-14-8-7-11(19)9-13(14)20/h3-9H,10H2,1-2H3,(H,21,23) |
InChI Key |
LXGMHOVDLURTPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)NC3=C(C=C(C=C3)Cl)Cl)SC |
Origin of Product |
United States |
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